(R)-Ibuprofen-d3 (R)-Ibuprofen-d3 A labeled nonsteroidal anti-inflammatory drug (NSAID); activity resides primarily in the (S)-isomer.
(R)-Ibuprofen-d3 is a labelled nonsteroidal anti-inflammatory drug.
Brand Name: Vulcanchem
CAS No.: 121702-86-1
VCID: VC0196613
InChI:
SMILES:
Molecular Formula: C13H15O2D3
Molecular Weight: 209.31

(R)-Ibuprofen-d3

CAS No.: 121702-86-1

Cat. No.: VC0196613

Molecular Formula: C13H15O2D3

Molecular Weight: 209.31

Purity: > 95%

* For research use only. Not for human or veterinary use.

(R)-Ibuprofen-d3 - 121702-86-1

CAS No. 121702-86-1
Molecular Formula C13H15O2D3
Molecular Weight 209.31
Appearance White Low Melting Solid
Melting Point 50-52°C

(R)-Ibuprofen-d3 (CAS No. 121702-86-1) is a deuterated form of the R-enantiomer of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This molecule incorporates three deuterium atoms at specific positions, replacing hydrogen atoms in the methyl group of the standard R-ibuprofen structure . The compound is primarily utilized as a reference standard in pharmaceutical analysis, particularly for quantitative determination and separation of ibuprofen enantiomers . Unlike the S-enantiomer, which possesses the primary pharmacological activity through cyclooxygenase (COX) inhibition, the R-enantiomer of ibuprofen is generally considered pharmacologically inactive at clinically relevant concentrations . The deuterium labeling provides distinct mass spectrometric properties that make (R)-Ibuprofen-d3 particularly valuable in analytical chemistry applications, especially for internal standardization in liquid chromatography-mass spectrometry (LC-MS/MS) analyses .

Historical Context and Development

The development of deuterated standards like (R)-Ibuprofen-d3 represents an important advancement in pharmaceutical analysis, particularly for stereoselective drug studies. As regulatory requirements for enantiomeric purity and pharmacokinetic understanding have increased, compounds like (R)-Ibuprofen-d3 have become essential tools in pharmaceutical research . The compound fully complies with stringent regulatory standards, including those established by the United States Pharmacopeia (USP), European Medicines Agency (EMA), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP) . This compliance makes it suitable for various regulatory applications, including Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) .

Chemical Structure and Properties

(R)-Ibuprofen-d3 features a specific stereochemistry and deuterium substitution pattern that defines its unique properties. The compound maintains the core structure of ibuprofen with its characteristic benzene ring and isobutyl side chain but incorporates three deuterium atoms replacing the hydrogen atoms in the methyl group adjacent to the carboxylic acid functionality .

Physical and Chemical Characteristics

(R)-Ibuprofen-d3 shares many physical properties with non-deuterated R-ibuprofen but has a slightly higher molecular weight due to the deuterium substitution. The compound has a molecular formula of C13H15D3O2 and a molecular weight of 209.30 g/mol . The IUPAC name for this compound is (R)-2-(4-Isobutylphenyl)propanoic-3,3,3-d3 acid, also referred to as (2R)-3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid. The compound is characterized by its specific optical rotation, which is in the negative direction, consistent with its R-configuration .

Chemical Properties Data

PropertyValueSource
CAS Number121702-86-1
Molecular FormulaC13H15D3O2
Molecular Weight209.30 g/mol
IUPAC Name(R)-2-(4-Isobutylphenyl)propanoic-3,3,3-d3 acid
SMILES Notation[2H]C([2H])([2H])C@@HC(O)=O
Synonyms(R)-(-)-Ibuprofen-d3; Benzeneacetic acid, a-(methyl-d3)-4-(2-methylpropyl)-, (R)-; (aR)-a-(Methyl-d3)-4-(2-methylpropyl)benzeneacetic Acid; R-(-)-p-Isobutylhydratropic Acid-d3
InChI KeyHEFNNWSXXWATRW-NYJKMMONSA-N
Physical StateSolid
Optical RotationNegative (specific value not reported)

Analytical Applications

The primary application of (R)-Ibuprofen-d3 lies in analytical chemistry, particularly in the field of chiral separation and quantification of ibuprofen enantiomers. Its distinctive mass spectrometric properties make it an ideal internal standard for quantitative analysis .

Use in LC-MS/MS Analysis

(R)-Ibuprofen-d3 serves as a valuable internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of ibuprofen enantiomers in biological samples. The deuterium labeling creates a mass shift that allows clear differentiation between the analyte and internal standard while maintaining nearly identical chromatographic behavior . In LC-MS/MS analyses, the transitions monitored for (R)-Ibuprofen-d3 (typically as the S-(+)-ibuprofen-d3 internal standard) are at m/z of 208.1 > 163.9, which differs from the transitions for non-deuterated ibuprofen enantiomers (m/z of 205.1 > 160.9) . This mass difference enables simultaneous monitoring of both the analyte and internal standard, providing accurate quantification even in complex biological matrices .

Chiral Separation Techniques

Pharmacological Properties

While (R)-Ibuprofen-d3 itself is primarily used as an analytical standard rather than a therapeutic agent, understanding the pharmacological properties of the R-enantiomer of ibuprofen provides important context for its applications in pharmaceutical research.

Metabolic Pathways

Research Applications in Pharmaceutical Development

(R)-Ibuprofen-d3 plays a crucial role in pharmaceutical development processes, particularly in analytical method validation and pharmacokinetic studies of ibuprofen and its derivatives.

Regulatory Compliance and Method Validation

Comparison with Other Ibuprofen Forms

(R)-Ibuprofen-d3 exists within a family of ibuprofen-related compounds that include various enantiomers, metabolites, and labeled versions. Understanding the relationships between these compounds provides context for the specific applications of (R)-Ibuprofen-d3.

Comparison of Ibuprofen Forms

CompoundMolecular FormulaMolecular Weight (g/mol)Key CharacteristicsPrimary ApplicationsSource
(R)-Ibuprofen-d3C13H15D3O2209.30Deuterium-labeled R-enantiomerAnalytical standard, pharmacokinetic studies
(R)-IbuprofenC13H18O2206.28Inactive enantiomer of ibuprofenResearch, comparator in pharmacological studies
(S)-(+)-Ibuprofen (Dexibuprofen)C13H18O2206.28Active enantiomer with COX inhibition propertiesTherapeutic agent (marketed as Seractil™)
Racemic IbuprofenC13H18O2206.281:1 mixture of R and S enantiomersCommon therapeutic NSAID
(S)-(+)-Ibuprofen-d3C13H15D3O2209.30Deuterium-labeled S-enantiomerInternal standard in LC-MS/MS
Ibuprofen Carboxylic Acid-d3C13H13D3O4239.28Deuterium-labeled metabolite of ibuprofenMetabolite studies

Structural and Functional Differences

The key structural difference between (R)-Ibuprofen-d3 and standard (R)-Ibuprofen is the replacement of three hydrogen atoms with deuterium atoms in the methyl group adjacent to the carboxylic acid functionality . This isotopic substitution creates minimal changes in the chemical behavior of the molecule but provides a distinct mass spectrometric signature that enables its use as an internal standard in quantitative analyses . The functional differences between R and S enantiomers are more substantial, with the S-form exhibiting significant anti-inflammatory activity through COX inhibition while the R-form shows minimal direct pharmacological effects .

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